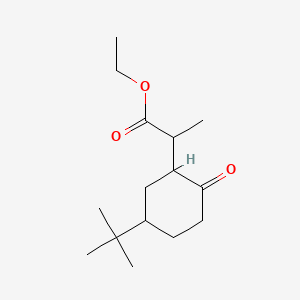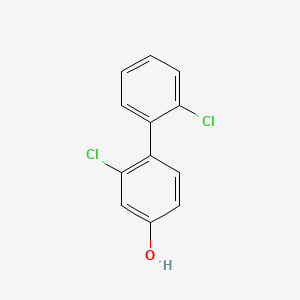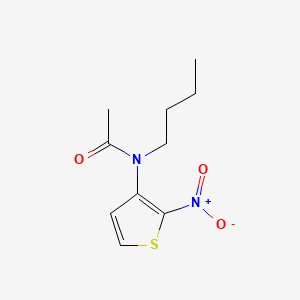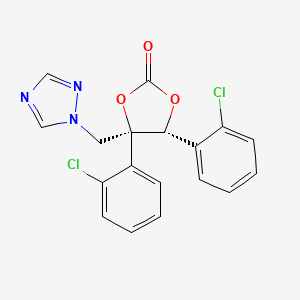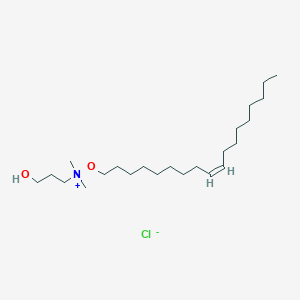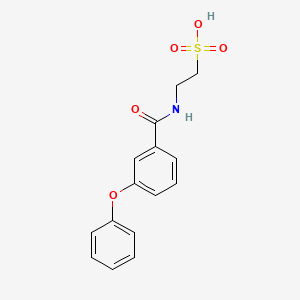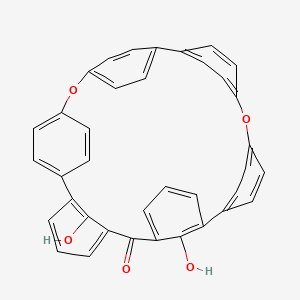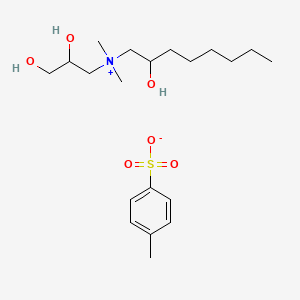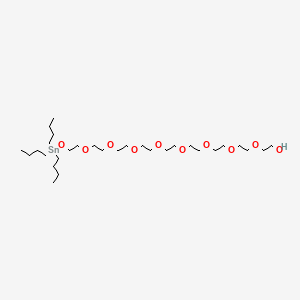
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol is a complex organotin compound characterized by its unique structure, which includes multiple ether linkages and a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol typically involves the reaction of dibutyltin dichloride with a polyether compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the tin atom.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol involves its interaction with molecular targets through coordination chemistry. The tin atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. This coordination ability is crucial for its catalytic and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol: Another polyether compound with multiple ether linkages but without the tin atom.
3,6,9,12,15,18,21,24,27-Nonaoxaheptatriacontan-1-ol: Similar structure but lacks the dibutyl and tin components.
Uniqueness
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol is unique due to the presence of the tin atom and the dibutyl groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific coordination chemistry and stability.
Propriétés
Numéro CAS |
93951-17-8 |
|---|---|
Formule moléculaire |
C30H64O10Sn |
Poids moléculaire |
703.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-tributylstannyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H37O10.3C4H9.Sn/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20;3*1-3-4-2;/h19H,1-18H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
KKZNWKXBSPLDMB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


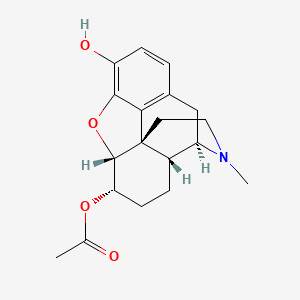
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)

